N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

medicinal chemistry structure-activity relationship fluorine substitution

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide (CAS 1144440-60-7) is a synthetic indole-3-carboxamide derivative with molecular formula C19H18FN3O2 and molecular weight 339.4 g/mol. Its core structure comprises a 1-methylindole scaffold connected via an aminoethyl linker to a 3-fluorobenzoyl moiety.

Molecular Formula C19H18FN3O2
Molecular Weight 339.4 g/mol
Cat. No. B12177422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Molecular FormulaC19H18FN3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H18FN3O2/c1-23-12-16(15-7-2-3-8-17(15)23)19(25)22-10-9-21-18(24)13-5-4-6-14(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25)
InChIKeySHLBZCMHKFPSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[(3-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide: Chemical Identity, IKK2 Inhibitor Class, and Procurement Baseline


N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide (CAS 1144440-60-7) is a synthetic indole-3-carboxamide derivative with molecular formula C19H18FN3O2 and molecular weight 339.4 g/mol . Its core structure comprises a 1-methylindole scaffold connected via an aminoethyl linker to a 3-fluorobenzoyl moiety. This compound falls within a broader chemotype disclosed in the patent literature as inhibitors of IKK2 (IκB kinase β), a key regulator of the NF-κB pathway implicated in inflammatory diseases [1]. The 3-fluoro substitution pattern on the benzoyl ring represents a specific regioisomeric choice that differentiates this compound from its 2-fluoro and 4-fluoro counterparts [1].

Why Fluoro-Regioisomeric Indole-3-Carboxamides Cannot Be Interchanged as N-(2-{[(3-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide Substitutes


The position of the fluorine substituent on the benzoyl ring is a critical determinant of molecular recognition in indole carboxamide-based kinase inhibitors. The 3-fluoro (meta), 2-fluoro (ortho), and 4-fluoro (para) regioisomers—despite sharing identical molecular formula (C19H18FN3O2) and molecular weight (339.4 g/mol)—exhibit distinct electrostatic potential surfaces, dipole moment vectors, and steric profiles that directly impact hydrogen bonding networks and hydrophobic contacts within the IKK2 ATP-binding pocket [1]. Consequently, substituting one fluoro regioisomer for another without explicit comparative pharmacology data risks introducing uncontrolled variables into structure–activity relationship (SAR) studies and can lead to erroneous conclusions about target engagement or selectivity . Procurement of the correct regioisomer is therefore non-negotiable for experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-{[(3-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide Against Closest Analogs


Regioisomeric Identity: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Benzoyl Substitution in the Indole-3-Carboxamide Series

The target compound bears a 3-fluorobenzoyl (meta-fluoro) moiety, distinguishing it from the 2-fluorobenzoyl (ortho-fluoro, CAS 1144436-52-1) and 4-fluorobenzoyl (para-fluoro, CAS 1144464-95-8) regioisomers . All three compounds share the identical molecular formula (C19H18FN3O2) and molecular weight (339.4 g/mol) . The 3-fluoro substituent occupies the meta position relative to the carbonyl group, positioning the fluorine atom at a distinct spatial vector that alters the local electrostatic potential and steric environment around the amide bond compared to the ortho or para analogs . In kinase inhibitor SAR, meta-fluoro substitution on aryl rings has been associated with modulated metabolic stability and altered hydrogen bond acceptor geometry relative to para-fluoro substitution [1].

medicinal chemistry structure-activity relationship fluorine substitution

IKK2 Kinase Inhibitor Chemotype: Indole-3-Carboxamide Scaffold with 3-Fluorobenzoyl Substitution

The target compound belongs to a class of indole-3-carboxamide derivatives disclosed in patent literature as inhibitors of IKK2 (IκB kinase β) activity [1]. The IKK2 enzyme is a validated therapeutic target for inflammatory disorders including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC50 or Ki values for the target compound against IKK2 are not publicly available, the patent family covering this chemotype (US20080269200A1, WO2005115384) explicitly claims indole carboxamide compounds with fluorobenzoyl substituents as IKK2 inhibitors [1][2]. Within this patent class, IKK2 inhibitory activity is measured using a fluorescence polarization assay with ATP at physiological concentrations [1]. For context, a structurally related 3,5-disubstituted indole-7-carboxamide IKKβ inhibitor series has reported IC50 values as low as 158.49 nM [3], establishing the indole carboxamide scaffold as a viable IKK2 pharmacophore.

kinase inhibition IKK2 inflammation NF-κB pathway

Scaffold Differentiation: Indole-3-Carboxamide vs. Indole-2-Carboxamide Topology in Fluorobenzoyl-Substituted Series

The target compound contains a 1-methylindole-3-carboxamide core, distinguishing it from analogs where the carboxamide is attached at the indole 2-position . For example, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS not confirmed in authoritative databases) incorporates the 2-carboxamide scaffold . The 3-carboxamide substitution orients the benzoyl-aminoethyl side chain in a distinct vector relative to the indole ring system compared to the 2-carboxamide arrangement. This topological difference alters hydrogen bond donor/acceptor geometry and can redirect ligand-protein interactions . In the patent literature, indole-3-carboxamides have been specifically optimized for IKK2 inhibition [1], whereas indole-2-carboxamides have been explored for different target classes including endothelin receptors and factor Xa [2], suggesting scaffold-dependent target class preferences.

scaffold comparison kinase inhibitor indole regioisomer drug design

N-Methyl Substitution on Indole Nitrogen: Differentiation from N-Unsubstituted and N-Benzyl Indole-3-Carboxamide Analogs

The target compound features an N-methyl group on the indole nitrogen (1-methyl substitution), differentiating it from analogs bearing hydrogen, benzyl, or other alkyl groups at this position . N-Methylation of the indole NH eliminates a hydrogen bond donor site, alters the electron density distribution within the indole ring, and can significantly impact metabolic stability by blocking N-dealkylation or N-glucuronidation pathways [1]. In the context of IKK2 inhibitor optimization, N-substitution on the indole ring is a key variable explored in patent SAR studies [2]. Analogs such as 1H-indole-3-carboxamide (no N-substitution) or N-benzyl-indole-3-carboxamides present different hydrogen bonding and steric profiles that can modulate both potency and pharmacokinetic properties [1][2].

N-methylation metabolic stability indole substitution SAR

Recommended Procurement and Application Scenarios for N-(2-{[(3-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide


IKK2 Kinase Inhibitor SAR Studies: Exploring Fluorine Substitution Position Effects

Researchers investigating the impact of fluorine regioisomerism on IKK2 inhibitory potency and selectivity can use this compound as the 3-fluoro (meta) representative in a systematic regioisomeric series alongside the 2-fluoro (ortho, CAS 1144436-52-1) and 4-fluoro (para, CAS 1144464-95-8) analogs [1]. This three-compound panel enables interrogation of how fluorine position modulates ATP-binding pocket occupancy, hydrogen bonding networks, and steric complementarity within the IKK2 active site. The IKK2 inhibitor chemotype disclosed in patent US20080269200A1 provides the pharmacological framework for such studies [2].

Focused Library Synthesis Around the Indole-3-Carboxamide Scaffold for Kinase Profiling

The 1-methylindole-3-carboxamide core with aminoethyl linker serves as a versatile synthetic intermediate for generating focused compound libraries targeting the IKK2/NF-κB axis [1]. The 3-fluorobenzoyl group can be further diversified through amide coupling or nucleophilic aromatic substitution, while the indole C5 and C6 positions remain available for additional functionalization. This compound is particularly suited for medicinal chemistry campaigns aiming to improve IKK2 selectivity over other kinases, given the established precedence of indole-3-carboxamides in IKK2 patent SAR [1][2].

Reference Standard for Analytical Method Development in Indole Carboxamide Quality Control

With a defined CAS registry number (1144440-60-7), molecular formula (C19H18FN3O2), and molecular weight (339.4 g/mol), this compound is suitable as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for indole carboxamide derivatives . Its distinct 3-fluorobenzoyl substitution pattern provides a unique spectroscopic signature (e.g., 19F NMR chemical shift and 1H coupling patterns) that facilitates identity confirmation and purity assessment of synthetic batches. The availability of closely related 2-fluoro and 4-fluoro regioisomers further supports method validation for isomeric purity determination .

Chemical Probe for NF-κB Pathway Modulation Studies in Inflammatory Disease Models

Given the association of indole-3-carboxamides with IKK2 inhibition, this compound may serve as a starting point for developing chemical probes to interrogate NF-κB signaling in cellular models of rheumatoid arthritis, asthma, or COPD [2]. While specific potency data are not publicly available, the structural alignment with the IKK2 inhibitor pharmacophore [2] supports its use in preliminary target engagement studies, with the understanding that further pharmacological characterization (IC50 determination, selectivity profiling) is required before drawing mechanistic conclusions.

Quote Request

Request a Quote for N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.